molecular formula C19H25N5O B2432847 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1797725-25-7

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2432847
CAS No.: 1797725-25-7
M. Wt: 339.443
InChI Key: ZRVBQXUDCXHYFE-UHFFFAOYSA-N
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Description

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a piperidine ring, and a urea moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via hydrogenation or other suitable methods.

    Coupling Reactions: The pyridazine and piperidine intermediates are then coupled using reagents such as coupling agents or catalysts.

    Urea Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogens, nucleophiles, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
  • 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(p-tolyl)urea

Uniqueness

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methylphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-5-3-4-6-17(14)21-19(25)20-13-16-9-11-24(12-10-16)18-8-7-15(2)22-23-18/h3-8,16H,9-13H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVBQXUDCXHYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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